molecular formula C9H10N2O B1387042 (2-Methyl-2H-indazol-5-yl)methanol CAS No. 1159511-52-0

(2-Methyl-2H-indazol-5-yl)methanol

Cat. No.: B1387042
CAS No.: 1159511-52-0
M. Wt: 162.19 g/mol
InChI Key: QZYREQWDFMCGNO-UHFFFAOYSA-N
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Description

(2-Methyl-2H-indazol-5-yl)methanol is an organic compound with the molecular formula C9H10N2O It is a derivative of indazole, a bicyclic heterocycle, and features a hydroxymethyl group at the 5-position and a methyl group at the 2-position of the indazole ring

Biochemical Analysis

Biochemical Properties

(2-Methyl-2H-indazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to proteins involved in DNA repair, thereby influencing cellular responses to DNA damage .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, indazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Furthermore, this compound can influence the cell cycle, potentially causing cell cycle arrest at specific phases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation. For instance, this compound can inhibit kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged cell cycle arrest or continuous activation of apoptotic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of different metabolites . These metabolites may have distinct biological activities and can influence the overall effects of the compound. Additionally, this compound can interact with cofactors and other molecules involved in metabolic processes, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites . Once inside the cell, this compound can bind to proteins and other molecules, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and proteins involved in gene regulation . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-indazol-5-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-methylindazole with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position. The reaction typically proceeds as follows:

    Starting Materials: 2-Methylindazole and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic solvent.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-indazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: (2-Methyl-2H-indazol-5-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

(2-Methyl-2H-indazol-5-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is investigated for its use in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-2H-indazole-3-carboxylic acid): Similar structure but with a carboxylic acid group at the 3-position.

    (2-Methyl-2H-indazole-5-carboxylic acid): Similar structure but with a carboxylic acid group at the 5-position.

    (2-Methyl-2H-indazole-5-amine): Similar structure but with an amino group at the 5-position.

Uniqueness

(2-Methyl-2H-indazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the 5-position, which imparts distinct chemical and physical properties. This functional group allows for specific interactions in biological systems and provides versatility in synthetic applications.

Properties

IUPAC Name

(2-methylindazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYREQWDFMCGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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